molecular formula C15H10F3N3O2S B11052336 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol

2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol

Cat. No.: B11052336
M. Wt: 353.3 g/mol
InChI Key: CKVAYFDPBFGHDW-UHFFFAOYSA-N
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Description

2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol is a complex organic compound that belongs to the class of triazole derivativesThis particular compound features a trifluoromethoxyphenyl group, which is known for enhancing the biological activity of molecules due to its electron-withdrawing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol typically involves the cyclization of appropriate hydrazinecarbothioamides with aromatic isothiocyanates. The general method includes the following steps :

    Preparation of Hydrazinecarbothioamides: This is achieved by reacting carboxylic acid hydrazides with aromatic isothiocyanates.

    Cyclization: The hydrazinecarbothioamides undergo cyclization to form the triazole ring.

    Introduction of the Trifluoromethoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol has several scientific research applications due to its unique structure and biological activity :

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the mechanisms of action of triazole derivatives.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{5-sulfanyl-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}phenol involves its interaction with various molecular targets . The trifluoromethoxyphenyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in microbial growth and cancer cell proliferation.

Properties

Molecular Formula

C15H10F3N3O2S

Molecular Weight

353.3 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10F3N3O2S/c16-15(17,18)23-10-7-5-9(6-8-10)21-13(19-20-14(21)24)11-3-1-2-4-12(11)22/h1-8,22H,(H,20,24)

InChI Key

CKVAYFDPBFGHDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)O

Origin of Product

United States

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